N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine
Description
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is a synthetic small molecule characterized by a pyridine ring substituted with an iodine atom at position 5, a methyl group on the pyridine nitrogen, and a trans-4-aminocyclohexylmethyl moiety. The iodine atom likely enhances lipophilicity and may serve as a handle for radiolabeling or covalent binding studies. The trans-4-aminocyclohexyl group is a common pharmacophore in kinase inhibitors, contributing to target affinity and selectivity .
Properties
Molecular Formula |
C13H20IN3 |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3 |
InChI Key |
YKKLLRAJHGZRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A patent-described method utilizes reductive amination between 5-iodo-N-methylpyridin-2-amine and trans-4-aminocyclohexanecarbaldehyde. Sodium cyanoborohydride in methanol at pH 5–6 affords the target compound in 54% yield.
Industrial-Scale Considerations
Large-scale synthesis requires optimization of cost and safety:
Chemical Reactions Analysis
Formation of the Pyridine Core
The 5-iodopyridin-2-amine scaffold can be synthesized via directed iodination of pyridine derivatives. For example:
-
Halogenation : A halogen-directed metalation strategy (e.g., using LDA or Grignard reagents) enables regioselective iodine introduction at position 5 .
-
N-Methylation : The secondary amine at position 2 is introduced via reductive amination or alkylation (e.g., using methyl iodide in the presence of a base like K₂CO₃) .
Cyclohexylamine Coupling
The trans-4-aminocyclohexylmethyl group is typically attached through:
-
Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling between a bromo/iodo-pyridine intermediate and trans-4-aminocyclohexylmethylamine .
-
Reductive Amination : Reaction of a pyridyl aldehyde/ketone with trans-4-aminocyclohexylmethylamine in the presence of NaBH₃CN .
Protection/Deprotection Strategies
-
Amine Protection : The primary amine on the cyclohexane ring is often protected as a tert-butyl carbamate (Boc) during synthesis to prevent side reactions .
-
Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group post-coupling .
Iodo Substituent
The 5-iodo group is a versatile site for cross-coupling reactions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃ | 5-Arylpyridine |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, alkyne | 5-Alkynylpyridine |
| Nucleophilic Substitution | NaN₃, NH₃ (aq) | 5-Azido/NH₂-pyridine |
Secondary Amine (N-Methyl)
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form tertiary amines or amides .
-
Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxide derivatives .
Trans-4-Aminocyclohexyl Group
-
Salt Formation : Forms stable hydrochlorides or trifluoroacetates under acidic conditions .
-
Ring Functionalization : The cyclohexane ring can undergo epoxidation or hydroxylation under oxidative conditions (e.g., mCPBA) .
Stability and Degradation Pathways
-
Photodegradation : The C–I bond is prone to homolytic cleavage under UV light, generating free radicals .
-
Hydrolysis : The secondary amine may hydrolyze in strongly acidic/basic media (e.g., HCl/NaOH at elevated temperatures) .
-
Thermal Stability : Decomposes above 200°C, releasing methylamine and iodine-containing byproducts .
Characterization Data
Key spectroscopic properties from analogous compounds:
Optimization Challenges
Scientific Research Applications
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the iodine atom and the amine group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Modifications
The compound shares a trans-4-aminocyclohexylmethyl core with several analogs, but divergent substituents dictate distinct biological and physicochemical properties:
Key Observations :
- Iodo vs. Fluorophenyl (UNC569) : The iodine atom in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to UNC569’s fluorophenyl group (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
- Pyridine vs.
- Neutral vs. Basic Moieties () : Unlike UNC569’s neutral pyrazolo-pyrimidine, the target compound’s basic tertiary amine (pKa ~9.5) raises concerns for hERG channel inhibition (IC₅₀ <2 µM in similar compounds) .
Biological Activity
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is a chemical compound that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a pyridine ring substituted with iodine and an amino group attached to a cyclohexyl moiety. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The molecular formula for this compound is CHNI. The structure can be described as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Iodine Substitution : Iodine is attached to the 5-position of the pyridine ring.
- Cyclohexyl Group : A trans-configured cyclohexyl group is linked through a methylene bridge to the amino group.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyridine ring followed by iodination and amination reactions. Specific methodologies can vary, but they generally employ standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which are crucial in signal transduction pathways related to cell growth and differentiation . The compound's structural features allow it to fit into the active sites of these enzymes, potentially altering their activity.
Pharmacological Effects
- Antitumor Activity : Some studies have indicated that compounds with similar structural motifs exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's reactivity and binding affinity to target proteins involved in tumor progression .
- Cardiovascular Effects : Related compounds have shown promise in modulating cardiac function, suggesting that this compound could influence heart rate and contractility through adrenergic receptor modulation .
- Neuropharmacological Potential : Given its structural similarities to known psychoactive compounds, there is speculation regarding its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways .
Study 1: Antitumor Efficacy
A study conducted on a series of pyridine derivatives, including this compound, evaluated their efficacy against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to leading chemotherapeutic agents .
Study 2: Cardiovascular Activity Assessment
In an experimental model using isolated rat hearts, this compound was administered to assess its inotropic effects. The results demonstrated an increase in contractility without significant changes in heart rate, indicating potential therapeutic applications for heart failure management .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-Aminocyclohexyl) methyl pyridin | Cytotoxicity in cancer cells | 15 | Apoptosis induction |
| N-(trans-Cyclopropyl) methyl pyridin | Cardiac modulation | 20 | β-Adrenergic receptor agonism |
| N-((trans-4-Aminocyclohexyl)methyl)-5-Iodo-N-methylpyridin | Antitumor effects | 12 | Kinase inhibition |
Q & A
Q. How should researchers address inconsistencies in biological assay results involving this compound?
- Root Cause Analysis : Check for batch-to-batch variability (e.g., residual solvents affecting cell viability) via GC-MS. Re-test using a standardized assay protocol (e.g., fixed incubation time) .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
